N-(furan-3-ylmethyl)cyclobutanamine

Description

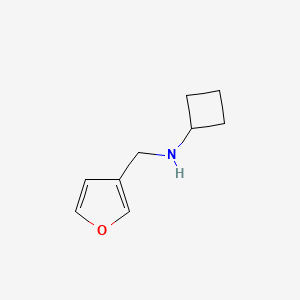

N-(Furan-3-ylmethyl)cyclobutanamine is a cyclobutanamine derivative featuring a furan-3-ylmethyl substituent.

The molecular formula is inferred as C₉H₁₃NO (cyclobutanamine: C₄H₉N + furan-3-ylmethyl: C₅H₅O – H substitution).

Properties

CAS No. |

741698-89-5 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-(furan-3-ylmethyl)cyclobutanamine |

InChI |

InChI=1S/C9H13NO/c1-2-9(3-1)10-6-8-4-5-11-7-8/h4-5,7,9-10H,1-3,6H2 |

InChI Key |

JTWANIKOUMBCKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NCC2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: One common method involves the reduction of furfurylamine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield .

Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

Chemical Reactions Analysis

Reactions: It can undergo various reactions, including

Common Reagents and Conditions:

Major Products: The primary product is itself.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Limited research, but its structural features may inspire drug design.

Industry: Not widely used industrially due to its limited availability.

Mechanism of Action

Targets: No specific molecular targets are well-established.

Pathways: Its effects likely involve interactions with cellular receptors or enzymes.

Comparison with Similar Compounds

Substituent Variations in Cyclobutanamine Derivatives

The following table compares N-(furan-3-ylmethyl)cyclobutanamine with analogous compounds from the evidence:

Key Structural and Functional Differences

- Aromatic vs. In contrast, dihydrobenzofuran (9s) and morpholine (10d) substituents introduce partial saturation or polarity, altering solubility and binding affinity .

Impact of Cyclic Amines :

Synthetic Challenges :

- Cyclobutanamine derivatives generally require careful control of reaction conditions to avoid ring-opening. For example, morpholine-containing analogs (10c, 10d) achieved high yields (89–94%) via optimized protocols, whereas furan-3-ylmethyl analogs might demand milder conditions to preserve furan integrity .

Biological Activity

N-(furan-3-ylmethyl)cyclobutanamine is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound features a cyclobutane ring fused with a furan moiety. The presence of these rings may influence its interaction with various biological targets, contributing to its pharmacological profile.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act through the modulation of specific receptors or enzymes involved in various biological pathways. For instance, compounds with similar structures have been shown to interact with Toll-like receptors (TLRs), which play a critical role in the immune response .

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests that this compound may also possess similar effects, potentially making it useful for inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that the presence of hydrophobic groups and specific functional groups can enhance activity against target proteins. For example, modifications at the furan ring or cyclobutane can significantly impact binding affinity and efficacy .

| Structural Feature | Impact on Activity |

|---|---|

| Hydrophobic groups | Increased binding affinity |

| Functional group type | Varies with target specificity |

| Ring substitutions | Altered pharmacokinetics |

Study 1: Cytokine Induction Assays

In a study evaluating the cytokine induction capabilities of various compounds, derivatives similar to this compound were tested for their ability to stimulate IL-6 production in human peripheral blood mononuclear cells (hPBMC). Results indicated that certain structural modifications led to enhanced IL-6 release, supporting the hypothesis that this compound may modulate immune responses .

Study 2: Antimicrobial Activity Evaluation

A series of cyclobutane derivatives were assessed for their antimicrobial properties against common pathogens. While specific data on this compound were not available, related compounds exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.